molecular formula C12H9NO2 B1506193 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one CAS No. 5252-47-1

2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one

Cat. No. B1506193
CAS RN: 5252-47-1
M. Wt: 199.2 g/mol
InChI Key: WCHUCTUXZYNJKJ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one is a chemical compound . It is a structural motif occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .


Synthesis Analysis

A series of uniquely functionalized 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy . The synthesis of these compounds involves acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1H)-one and propargylic alcohols .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one involves a fused pyrrole ring . The structure of this compound is complex and involves several functional groups .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one are complex and involve several steps. These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one are not fully described in the available literature .

Scientific Research Applications

Synthesis of Pyranoquinolones

The synthesis of pyranoquinolones is a significant application of this compound. Researchers have described acid-catalyzed tandem reactions that lead to the formation of pyrano[3,2-c]quinolones . These reactions are crucial for developing compounds with potential anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .

Anticancer Activity

Pyranoquinolones exhibit a wide range of biological activities, including anticancer effects. Alkaloids such as zanthosimuline and huajiaosimuline, which can be synthesized from pyranoquinolones, have shown cytotoxicity against cancer cells, marking them as potential anticancer agents .

Antibacterial and Antimalarial Properties

The antibacterial and antimalarial properties of pyranoquinolones are well-documented. These compounds inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production, which are vital pathways in the pathogenesis of various bacterial and parasitic infections .

Anti-inflammatory and Antifungal Effects

2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one derivatives have been reported to possess anti-inflammatory and antifungal activities. These properties make them valuable in the development of new therapeutic agents for treating inflammatory conditions and fungal infections .

Inhibition of Calcium Signaling

Calcium signaling is a critical cellular process, and its inhibition is a notable application of pyranoquinolones. This activity is essential in the context of various diseases where calcium signaling plays a role, such as in certain cardiovascular diseases .

Pharmaceutical Drug Development

The structural motif of pyranoquinolones is present in many natural products with significant pharmaceutical applications. The synthesis and modification of this compound can lead to the development of new drugs with anti-inflammatory, anti-cancer, anti-diabetic, and anti-psychotic effects .

Organic Chemistry and Catalysis

In organic chemistry, pyranoquinolones are used in multi-component reactions catalyzed by L-proline. These reactions are efficient strategies for assembling complex products, especially in the area of heterocycles and natural products .

Pharmacokinetic Studies

Pyranoquinolone derivatives have been subject to pharmacokinetic studies to ascertain their stability in various biological environments. These studies are crucial for determining the potential of these compounds as therapeutic agents .

Safety and Hazards

The safety and hazards associated with 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one are not fully described in the available literature .

Future Directions

The future directions for research on 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one could involve further exploration of its biological activities and potential applications in medicine .

properties

IUPAC Name

2,3-dihydropyrano[3,2-f]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-10-5-7-15-11-4-3-9-8(12(10)11)2-1-6-13-9/h1-4,6H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHUCTUXZYNJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717228
Record name 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one

CAS RN

5252-47-1
Record name 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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